![molecular formula C9H11FO2 B3046963 3-(3-Fluorophenoxy)-1-propanol CAS No. 133077-41-5](/img/structure/B3046963.png)
3-(3-Fluorophenoxy)-1-propanol
Overview
Description
3-(3-Fluorophenoxy)-1-propanol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as FPPOH and is a colorless liquid that has a molecular weight of 174.19 g/mol. The chemical formula of 3-(3-Fluorophenoxy)-1-propanol is C9H11FO2.
Mechanism Of Action
The mechanism of action of 3-(3-Fluorophenoxy)-1-propanol is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenoxy)-1-propanol has a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3-Fluorophenoxy)-1-propanol in lab experiments is its potential use as a drug candidate. It has been reported to have anti-inflammatory, analgesic and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 3-(3-Fluorophenoxy)-1-propanol. One area of interest is in the development of new drug candidates based on this compound. Researchers are also interested in investigating the potential use of this compound in the treatment of various inflammatory conditions. Additionally, there is a need for further studies to fully understand the mechanism of action of 3-(3-Fluorophenoxy)-1-propanol and its potential side effects.
Conclusion:
In conclusion, 3-(3-Fluorophenoxy)-1-propanol is a chemical compound that has been widely studied for its potential use in scientific research. It has been investigated for its potential use as a drug candidate and has been reported to have anti-inflammatory, analgesic and antipyretic properties. While there are limitations to its use, there are a number of future directions for research on this compound, including the development of new drug candidates and investigating its potential use in the treatment of various inflammatory conditions.
Scientific Research Applications
3-(3-Fluorophenoxy)-1-propanol has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential use as a drug candidate. It has been reported to have anti-inflammatory, analgesic and antipyretic properties.
properties
IUPAC Name |
3-(3-fluorophenoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUTYYUKCAHEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567998 | |
Record name | 3-(3-Fluorophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)propan-1-OL | |
CAS RN |
133077-41-5 | |
Record name | 3-(3-Fluorophenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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